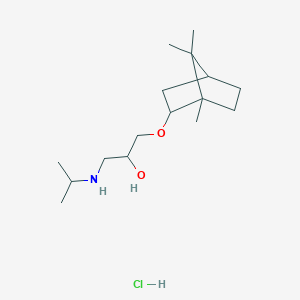

3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride

Description

3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride is a synthetic amino-propanol derivative characterized by a 2-propanol backbone substituted with an isopropylamino group and a 2-bornyloxy moiety. This article compares its likely properties with those of well-studied analogs, focusing on substituent-driven pharmacological and physicochemical differences.

Properties

IUPAC Name |

1-(propan-2-ylamino)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO2.ClH/c1-11(2)17-9-13(18)10-19-14-8-12-6-7-16(14,5)15(12,3)4;/h11-14,17-18H,6-10H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOBUHWNBZUULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1CC2CCC1(C2(C)C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942050 | |

| Record name | 1-[(Propan-2-yl)amino]-3-[(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20041-49-0 | |

| Record name | 2-Propanol, 3-(2-bornyloxy)-3-(isopropylamino)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020041490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Propan-2-yl)amino]-3-[(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride typically involves multiple steps, starting with the preparation of the bornyl ether intermediate. This intermediate is then reacted with isopropylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out at temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The bornyl and isopropylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Pharmacological Overview

The 3-(isopropylamino)-2-propanol scaffold is common in β-blockers and anticonvulsants. Variations in the aryloxy or heterocyclic substituent at the 3-position critically modulate activity, selectivity, and pharmacokinetics. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Amino-Propanol Derivatives

Key Research Findings on Analog Compounds

Propranolol Hydrochloride: β-Blocking Potency: Strong non-selective β1/β2 antagonism due to naphthyloxy group’s lipophilicity . Membrane Stabilization: Reduces cardiac excitability via sodium channel inhibition, independent of β-blockade . Chiral Considerations: Racemic mixtures show enantiomer-specific activity; dexpropranolol (R-enantiomer) has weaker β-blocking effects .

PhQA33 and INPEA: Local anesthetic activity correlates with substituent bulk. PhQA33’s o-phenoxyphenoxy group provides moderate activity, while INPEA (smaller substituent) lacks it .

Betaxolol Hydrochloride :

- The cyclopropylmethoxyethyl group enhances β1-selectivity, reducing bronchoconstrictive risks in asthma patients .

Xanthone Derivatives :

Hypothetical Properties of 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol Hydrochloride

- Lipophilicity: The bornyloxy group’s bicyclic structure may increase logP, enhancing blood-brain barrier penetration. Comparable to propranolol’s naphthyloxy group.

- β-Blocking Activity: Steric hindrance from bornyloxy might reduce β-receptor affinity but improve selectivity for non-cardiac targets (e.g., CNS).

- Local Anesthetic Effects: Potential membrane stabilization akin to propranolol, dependent on substituent bulk and electronic effects.

Biological Activity

3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride is a compound that exhibits significant biological activity primarily through its interaction with adrenergic receptors. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride

- Molecular Formula : C16H25ClN2O2

- Molecular Weight : 302.84 g/mol

This compound functions as a selective beta-adrenergic antagonist, impacting various physiological processes. It primarily inhibits the effects of catecholamines, such as epinephrine and norepinephrine, leading to decreased heart rate and contractility. The biological activity is mediated through the blockade of β1 and β2 adrenergic receptors, which are crucial in cardiovascular regulation.

Pharmacodynamics

- Beta-Adrenergic Blockade : The compound has been shown to effectively block β-adrenergic receptors, leading to reduced cardiac output and blood pressure during stress responses.

- Antiarrhythmic Effects : Studies have indicated that it may possess antiarrhythmic properties by stabilizing cardiac membrane potentials and reducing the incidence of tachycardia.

Case Studies

- Cardiovascular Effects in Animal Models :

- Toxicological Assessment :

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.